molecular formula C20H15ClN2 B11674641 N-(3-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine

N-(3-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine

Cat. No.: B11674641
M. Wt: 318.8 g/mol
InChI Key: GVAOJKPYMWPKAM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and an amine in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

N-(3-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic profiles .

Properties

Molecular Formula

C20H15ClN2

Molecular Weight

318.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine

InChI

InChI=1S/C20H15ClN2/c1-13-11-19(23-16-7-4-6-15(21)12-16)18-10-9-14-5-2-3-8-17(14)20(18)22-13/h2-12H,1H3,(H,22,23)

InChI Key

GVAOJKPYMWPKAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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